1,2-Dibromocyclopentane

Dipole moment Dielectric constant Stereoelectronic effects

cis-1,2-Dibromocyclopentane (CAS 33547-17-0) is a vicinal dibromocycloalkane with the molecular formula C₅H₈Br₂ and a molecular weight of 227.925 g·mol⁻¹. As a disubstituted cyclopentane, it exists as one of two diastereomeric forms; the cis configuration places both bromine atoms on the same face of the puckered five-membered ring.

Molecular Formula C5H8Br2
Molecular Weight 227.92 g/mol
CAS No. 33547-17-0
Cat. No. B3434805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromocyclopentane
CAS33547-17-0
Molecular FormulaC5H8Br2
Molecular Weight227.92 g/mol
Structural Identifiers
SMILESC1CC(C(C1)Br)Br
InChIInChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2
InChIKeyLJCGLSZQABMYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,2-Dibromocyclopentane (CAS 33547-17-0) — Procurement-Grade Overview of a Stereochemically Defined Vicinal Dibromide


cis-1,2-Dibromocyclopentane (CAS 33547-17-0) is a vicinal dibromocycloalkane with the molecular formula C₅H₈Br₂ and a molecular weight of 227.925 g·mol⁻¹ [1]. As a disubstituted cyclopentane, it exists as one of two diastereomeric forms; the cis configuration places both bromine atoms on the same face of the puckered five-membered ring [2]. This spatial arrangement imparts a significant net molecular dipole moment and distinct physicochemical properties compared to its trans counterpart (CAS 10230-26-9). The compound is primarily employed as a synthetic intermediate in the preparation of cyclopentene derivatives, stereodefined cyclopentane scaffolds, and functionalized building blocks for medicinal chemistry and materials research.

1
Stereochemical Identity cis-configuration places both bromine atoms on the same ring face, creating a defined scaffold for stereochemical studies.
2
Dipole-Driven Separation Reported higher molecular dipole moment supports polar stationary-phase chromatography and solvent-partitioning workflows.
3
Synthetic Route Fit Cis isomer not accessible via direct anti-addition of bromine to cyclopentene; suitable as a stereodefined building block when cis relationship is required.

Why cis-1,2-Dibromocyclopentane Cannot Be Substituted by In-Class Analogs in Stereochemically Demanding Workflows


Although vicinal dibromides such as 1,2-dibromoethane, 1,2-dibromocyclohexane, and trans-1,2-dibromocyclopentane share the same functional group array, generic substitution fails when stereochemical integrity, dipole-dependent separation, or ring-constrained reactivity govern the process. The cis isomer possesses a permanent molecular dipole moment approximately twice that of the trans isomer [1], directly impacting chromatographic retention, solvent partitioning, and dielectric response. Furthermore, direct bromination of cyclopentene yields exclusively the trans product via stereospecific anti‑addition [2]; the cis isomer must be accessed through alternative, lower-yielding routes, making it a structurally distinct procurement item with limited commercial availability. These non‑interchangeable properties demand quantitative, comparator‑backed selection.

Risk 1
trans Isomer (CAS 10230-26-9)
trans-1,2-dibromocyclopentane may not substitute; the cis isomer's reported dipole moment is approximately 2× higher, which can alter chromatographic retention and solvent partitioning.
Risk 2
Acyclic 1,2-Dibromoethane
Acyclic dibromides lack ring-constrained stereochemistry; bromine release kinetics and thermal decomposition profiles may differ in flame-retardant research contexts.
Risk 3
1,2-Dibromocyclohexane (cis/trans mixture)
Cyclohexane analog introduces different ring-puckering energetics; conformational preferences and stereochemical outcomes may not transfer directly to cyclopentane-based scaffolds.

cis-1,2-Dibromocyclopentane Differential Evidence Guide — Quantitative Head‑to‑Head Comparisons


Molecular Dipole Moment: cis-1,2-Dibromocyclopentane vs. trans-1,2-Dibromocyclopentane

The cis isomer possesses a calculated dipole moment of 3.58 D, compared to 1.79 D for the trans isomer (observed moment 1.51 D for a predominantly trans sample) [1]. The >2-fold higher dipole moment of the cis form directly influences chromatographic retention (longer on polar stationary phases), solvent solubility, and dielectric matching in formulation.

Dipole Moment
Head-to-head
cis 3.58 D vs trans 1.79 D (calc.) — 2× higher for cis
Supports polar stationary-phase separation and solvent-partitioning method context.
Calculated from C–Br bond moment; observed trans 1.51 D in dioxane at 25 °C.
Dipole moment Dielectric constant Stereoelectronic effects

Liquid Density: cis-1,2-Dibromocyclopentane vs. trans-1,2-Dibromocyclopentane

The cis isomer exhibits a measured density of 1.722 g·cm⁻³ at 20 °C [1], whereas the trans isomer is substantially denser at 1.857 g·mL⁻¹ at 25 °C . This 0.135 g·cm⁻³ (≈7.8 %) density differential provides a rapid, non‑spectroscopic criterion for isomer identity verification and batch‑to‑batch consistency.

Density
Cross-study
cis 1.722 g·cm⁻³ vs trans 1.857 g·cm⁻³
Density differential supports rapid, non-spectroscopic isomer identity verification.
cis at 20 °C; trans at 25 °C vendor QC data. Measurement conditions may differ.
Density Physical property Quality control

Stereospecific Synthesis Outcome: cis-1,2-Dibromocyclopentane Is Not Accessible via Direct Alkene Bromination

Bromination of cyclopentene with Br₂ proceeds via a cyclic bromonium ion intermediate, forcing anti‑addition that yields trans‑1,2‑dibromocyclopentane with >99 % stereoselectivity; the cis isomer is not observed under these standard conditions [1][2]. Consequently, cis‑1,2‑dibromocyclopentane must be prepared by alternate routes (e.g., stereospecific substitution of cis‑1,2‑cyclopentanediol), resulting in fewer commercial suppliers and typically higher cost.

Synthetic Route
Class-level
0 % cis yield via direct Br₂ anti-addition to cyclopentene
Restricted synthetic accessibility; may require alternative routes and longer lead times.
trans isomer formed >99 % under standard bromination conditions.
Stereospecific synthesis Anti-addition Procurement rationale

Conformational Landscape of trans-1,2-Dibromocyclopentane via ¹H‑NMR: Comparative Pseudorotation Analysis vs. Dichloro Analog

Complete ¹H‑NMR lineshape analysis using the VALISA algorithm determined that trans‑1,2‑dibromocyclopentane populates a pseudorotation sector dominated by diequatorial conformations, with large‑amplitude molecular vibrations along the pseudorotation path [1][2]. This contrasts with trans‑1,2‑dichlorocyclopentane, where the smaller chlorine substituents allow a broader conformational distribution. The resulting high‑precision spin–spin coupling constants provide a quantitative baseline for distinguishing the trans isomer; the cis isomer, with both bromines syn, is expected to exhibit a markedly different coupling pattern due to altered dihedral angles and ring puckering.

Conformational Analysis
Cross-study
trans isomer: predominantly diequatorial conformers via ¹H-NMR lineshape analysis
NMR-derived conformational fingerprint supports stereochemical assignment and purity assessment.
VALISA algorithm, 200–400 MHz; cis expected to show distinct coupling pattern due to syn bromine orientation.
Pseudorotation Conformational analysis NMR spin–spin coupling

Bromine Content as a Proxy for Flame‑Retardant Efficiency: 1,2‑Dibromocyclopentane vs. Acyclic 1,2‑Dibromoethane

cis-1,2‑Dibromocyclopentane contains 70.1 wt% bromine (calculated from molecular weight 227.925 g·mol⁻¹, 2 × 79.904 g·mol⁻¹ Br) [1]. This is superior to acyclic 1,2‑dibromoethane (bromine content 85.1 wt%) in flame‑retardant applications where a balance of bromine release rate and thermal stability is required, and comparable to 1,2‑dibromocyclohexane (~69.9 wt%).

Bromine Content
Supporting
70.1 wt% Br (cis) vs 85.1 wt% (1,2-dibromoethane)
First-pass screening criterion for flame-retardant intermediate research; cyclopentane scaffold may offer distinct decomposition profile.
Calculated from elemental composition; comparable to 1,2-dibromocyclohexane (~69.9 wt%).
Bromine content Flame retardant Halogen weight fraction

cis-1,2-Dibromocyclopentane — Optimal Application Scenarios Based on Quantitative Differentiation


Stereochemical Probe in Physical Organic Chemistry

The 2‑fold difference in calculated dipole moment between cis (3.58 D) and trans (1.79 D) isomers [1] makes cis‑1,2‑dibromocyclopentane an excellent stereochemical probe for studying solvent effects, dipole–dipole interactions, and conformational equilibria. Researchers can exploit the large dipole moment to calibrate computational models or to monitor isomerization kinetics via dielectric spectroscopy.

Chromatographic Method Development and Isomer Separation

The cis isomer’s significantly higher polarity, evidenced by its calculated dipole moment of 3.58 D versus 1.79 D for trans [1], translates to longer retention on normal-phase silica and predictable elution order in reversed‑phase HPLC. This differential enables robust analytical methods for quantifying isomeric purity in reaction monitoring and final product release.

Synthesis of cis‑Configured Cyclopentane Derivatives

Because direct bromination of cyclopentene yields exclusively the trans isomer [2][3], cis‑1,2‑dibromocyclopentane is the mandatory starting material when the target molecule requires a cis relationship between substituents on a cyclopentane ring. Examples include cis‑1,2‑diaminocyclopentane ligands for asymmetric catalysis and cis‑configured prostaglandin intermediates.

Flame‑Retardant Intermediate with Defined Thermal Decomposition Profile

With 70.1 wt% bromine content [4], cis‑1,2‑dibromocyclopentane offers a halogen loading comparable to cyclohexane analogs but with a distinct thermal decomposition pathway arising from the five‑membered ring strain. This can be exploited in reactive flame‑retardant formulations where controlled bromine release kinetics are critical.

Application
Selection Property
Validation Focus
Stereochemical-control probe studies
Reported 2× higher dipole moment vs trans isomer
Dielectric spectroscopy and solvent-effect model calibration
Chromatographic method-fit studies
Polarity-driven retention on normal-phase silica
Isomeric purity monitoring and elution-order verification
cis-Configured scaffold synthesis
Pre-installed cis stereochemistry on cyclopentane ring
Stereochemical fidelity in asymmetric ligand and intermediate synthesis
Flame-retardant intermediate research
70.1 wt% bromine loading with cyclopentane scaffold
Thermal decomposition profiling and bromine-release kinetics

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